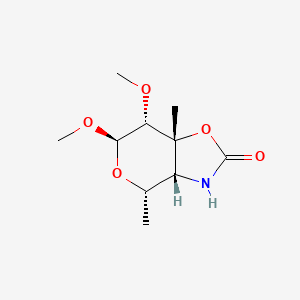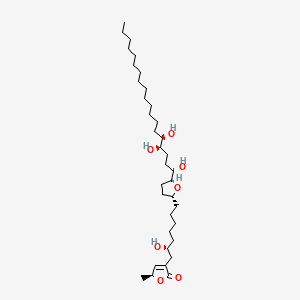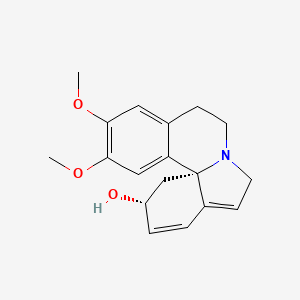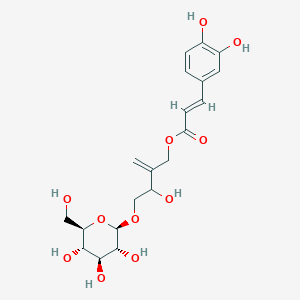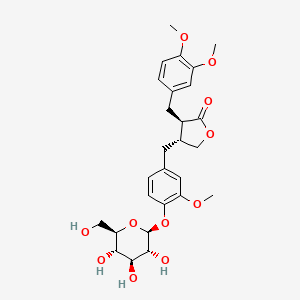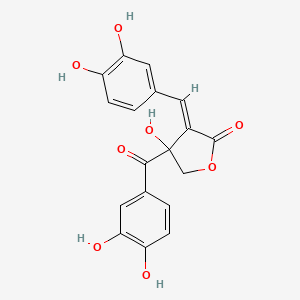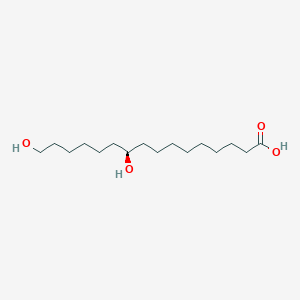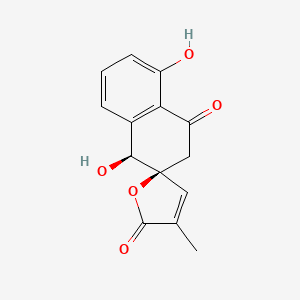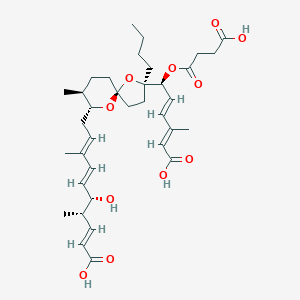
Reveromycin B
Vue d'ensemble
Description
Reveromycin B is a spiroketal bacterial metabolite originally isolated from Streptomyces . It inhibits EGF-induced mitogenic activity in Balb/MK cells and exhibits pH-dependent antifungal activity against C. albicans . Reveromycin A, a related compound, has been known to inhibit protein synthesis by selectively blocking the enzymatic activity of IleRS .
Synthesis Analysis
The total synthesis of Reveromycin B has been achieved through a novel, convergent, and stereoselective reaction sequence . Key steps of this successful strategy include a modified Negishi coupling (construction of C7-C8 bond) and a Kishi-Nozaki reaction (construction of C19-C20 bond), which were employed in the attachment of the target side chains .
Molecular Structure Analysis
Reveromycin B has a complex molecular structure with the formula C36H52O11 . The structure includes a 5,6-spiroketal system .
Chemical Reactions Analysis
Key chemical reactions in the synthesis of Reveromycin B include a modified Negishi coupling and a Kishi-Nozaki reaction . These reactions were crucial for the construction of complex dienes and the attachment of the target side chains .
Physical And Chemical Properties Analysis
Reveromycin B has a molecular weight of 660.8 g/mol . It is a natural product found in Streptomyces .
Applications De Recherche Scientifique
Antifungal Applications
Reveromycin B: has been identified as a potent antifungal agent. Studies have shown its effectiveness against a range of plant pathogenic fungi, particularly under acidic pH conditions . Its antifungal activity is significant in the agricultural sector, where it can be used to protect crops from fungal infections. For instance, reveromycin B has demonstrated high efficacy in suppressing strawberry fruit rot caused by pathogens like Botrytis cinerea and Sclerotinia sclerotiorum .
Metabolic Engineering
The production of reveromycin B can be optimized through metabolic engineering. By adjusting factors such as aeration, agitation, and carbon source in submerged batch fermentation, researchers can enhance the yield of reveromycin B . This optimization is crucial for its large-scale production and subsequent application in various fields.
Mécanisme D'action
- It occupies the substrate tRNAIle binding site, competing with tRNAIle and synergistically binding with L-isoleucine or its intermediate analogue (Ile-AMS) in the aminoacylation pocket of IleRS .
- ADME Properties :
- Impact on Bioavailability :
- Cellular Effects :
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Orientations Futures
Future studies may focus on enhancing the production of Reveromycin B through the activation of the LuxR family regulator . Additionally, the development of Streptomyces sp. SN-593 as a platform for terpenoid compounds mass production could pave the way for the preparation of designed analogues for biological study .
Propriétés
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2R,5S,8S,9R)-2-butyl-2-[(1S,2E,4E)-5-carboxy-1-(3-carboxypropanoyloxy)-4-methylpenta-2,4-dienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFQIVPMOPJEIO-OXVOKJAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Reveromycin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological target of Reveromycin B and how does it exert its effects on cells?
A1: Reveromycin B inhibits epidermal growth factor (EGF)-stimulated mitogen response in Balb/MK cells []. While its exact mechanism of action remains unclear, research suggests that Reveromycin A, a closely related compound, acts as a selective inhibitor of protein synthesis in eukaryotic cells []. This suggests that Reveromycin B might also interfere with protein synthesis pathways, ultimately leading to growth inhibition.
Q2: What is the chemical structure of Reveromycin B?
A2: Reveromycin B features a [, ]-spiroketal core decorated with two unsaturated side chains terminating in carboxylic acid groups [, ]. This complex structure is challenging to synthesize, leading to several total synthesis approaches [, , , , ].
Q3: How does the structure of Reveromycin B relate to its biological activity?
A3: While the precise structure-activity relationship (SAR) of Reveromycin B is still under investigation, studies comparing it to other members of the Reveromycin family, such as Reveromycin A, show that modifications to the spiroketal core can significantly impact biological activity []. Reveromycin A, possessing a [, ]-spiroketal core, exhibited stronger antiproliferative, morphological reversion, and antifungal activities compared to Reveromycin B []. This suggests that the spiroketal structure plays a critical role in target binding and biological activity. Further research, including the synthesis and testing of analogs, is necessary to fully elucidate the SAR of Reveromycin B [].
Q4: What are the key synthetic challenges in producing Reveromycin B and how have they been addressed?
A4: The total synthesis of Reveromycin B presents significant challenges due to its complex stereochemistry and highly functionalized structure. Several research groups have developed innovative strategies to overcome these challenges. Key breakthroughs include:
- Construction of the Spiroketal Core: Different approaches have been employed, including inverse electron demand hetero-Diels-Alder reactions [] and convergent, stereoselective sequences [].
- Attachment of Side Chains: Modified Negishi couplings have proven effective in constructing the complex dienes within the side chains []. Additionally, Kishi-Nozaki reactions have been employed for specific bond formations [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




